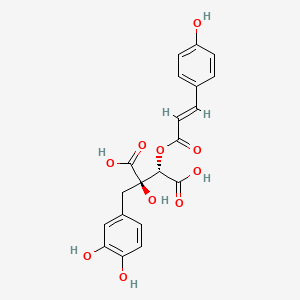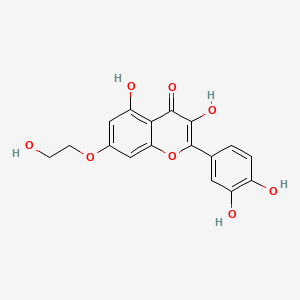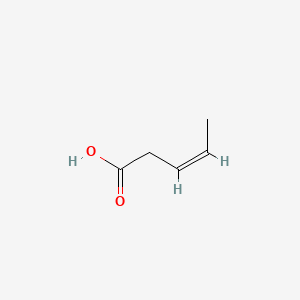
(Z)-pent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-pent-3-enoic acid: is an organic compound with the molecular formula C5H8O2 It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-pent-3-enoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Metabolic Studies: The compound is used in metabolic studies to understand the pathways and enzymes involved in its transformation.
Medicine:
Drug Development: this compound and its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the production of polymers and resins with specific properties.
Flavor and Fragrance: The compound is investigated for its potential use in the flavor and fragrance industry due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-pent-3-enoic acid involves the hydroboration-oxidation of 3-pentenoic acid. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired product.
Isomerization: Another method involves the isomerization of (E)-3-pentenoic acid to this compound using a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic isomerization techniques. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-pent-3-enoic acid can undergo oxidation reactions to form various products, including aldehydes and ketones.
Reduction: Reduction of this compound can yield saturated carboxylic acids.
Substitution: The compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted carboxylic acids.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of (Z)-pent-3-enoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in oxidation and reduction reactions, influencing metabolic pathways. The compound’s double bond configuration plays a crucial role in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
(E)-3-pentenoic acid: The trans-isomer of 3-pentenoic acid, which has different chemical properties and reactivity due to the different spatial arrangement of atoms.
2-pentenoic acid: An isomer with the double bond between the second and third carbon atoms.
4-pentenoic acid: An isomer with the double bond between the fourth and fifth carbon atoms.
Uniqueness:
Configuration: The Z-configuration of (Z)-pent-3-enoic acid gives it unique chemical properties compared to its E-isomer.
Reactivity: The position and configuration of the double bond influence its reactivity in chemical reactions, making it suitable for specific applications in synthesis and catalysis.
Propiedades
Número CAS |
33698-87-2 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(Z)-pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2- |
Clave InChI |
UIUWNILCHFBLEQ-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\CC(=O)O |
SMILES |
CC=CCC(=O)O |
SMILES canónico |
CC=CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


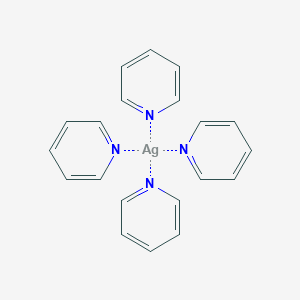
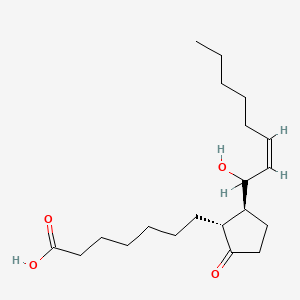
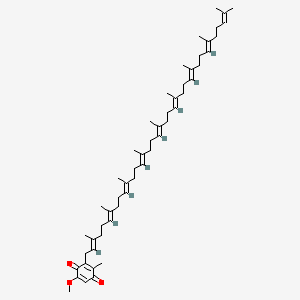

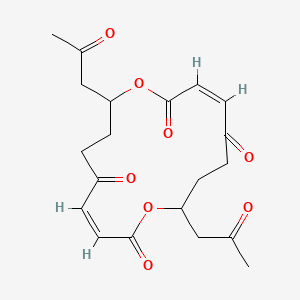

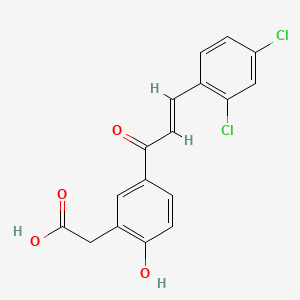


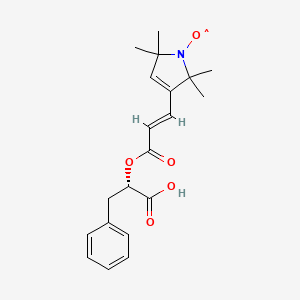
![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)

